molecular formula C18H29ClN2O2 B2864310 N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride CAS No. 2418675-72-4

N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride

Cat. No. B2864310
M. Wt: 340.89
InChI Key: XBMGTIZTUHHKBJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains an oxane ring (a six-membered ring with one oxygen and five carbon atoms), a carboxamide group (-CONH2), and a phenyl group (a ring of 6 carbon atoms, C6H5) attached to an aminoethyl group (-CH2CH2NH2) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the oxane ring, the carboxamide group, and the aminoethylphenyl group . These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The amino group (-NH2) is typically a nucleophile, meaning it donates electron pairs and can react with electrophiles. The carboxamide group (-CONH2) can participate in various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxamide and aminoethylphenyl groups) would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Amino-acid Conjugation and Spectroscopic Analysis

Research by Benoiton et al. (2009) focused on the synthesis and structural confirmation of amino-acid conjugates of hapten, specifically looking at the reaction between methylamine and 2-phenyloxazole-4-carboxylic acid, which could be analogous to the chemical manipulation of N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide; hydrochloride for bioconjugation purposes (Benoiton, Hudecz, & Chen, 2009).

Novel Synthetic Pathways

Hazra et al. (1997) explored the synthesis of Chloramphenicol via a new intermediate, showcasing innovative pathways in organic synthesis that could similarly be applied to the synthesis or modification of N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide; hydrochloride (Hazra, Pore, & Maybhate, 1997).

Polymerization and Material Science Applications

Kricheldorf et al. (2001) discussed the role of cyclization in kinetically controlled polycondensations, providing a foundation for understanding how similar chemical compounds might be utilized in the development of new polymeric materials (Kricheldorf, Böhme, & Schwarz, 2001).

Development of Anticancer Agents

Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, evaluating their cytotoxicity against human cancer cell lines, which hints at the potential pharmacological applications of related compounds (Kumar et al., 2009).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. Generally, handling of chemicals requires appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future directions for research on this compound would depend on its intended applications. For example, if it’s a potential drug, future research could involve studying its pharmacological effects, optimizing its synthesis, and conducting clinical trials .

properties

IUPAC Name

N-[[4-(2-aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2.ClH/c1-13-10-18(3,11-14(2)22-13)17(21)20-12-16-6-4-15(5-7-16)8-9-19;/h4-7,13-14H,8-12,19H2,1-3H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMGTIZTUHHKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)(C)C(=O)NCC2=CC=C(C=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride

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